11-Bromo-1-undecanethiol

Catalog No.
S1548695
CAS No.
116129-34-1
M.F
C11H23BrS
M. Wt
267.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Bromo-1-undecanethiol

CAS Number

116129-34-1

Product Name

11-Bromo-1-undecanethiol

IUPAC Name

11-bromoundecane-1-thiol

Molecular Formula

C11H23BrS

Molecular Weight

267.27 g/mol

InChI

InChI=1S/C11H23BrS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2

InChI Key

IKVISLWYYHGTTN-UHFFFAOYSA-N

SMILES

C(CCCCCS)CCCCCBr

Canonical SMILES

C(CCCCCS)CCCCCBr

Potential Applications:

  • Thiol-ene Click Chemistry

    The thiol group in 11-Bromo-1-undecanethiol allows its participation in thiol-ene click chemistry, a powerful tool for creating new materials with specific properties. This reaction involves the coupling of a thiol with an alkene (double bond) under mild conditions, leading to the formation of a stable carbon-sulfur bond. Researchers can potentially utilize 11-Bromo-1-undecanethiol as a building block in the synthesis of polymers, functional surfaces, and other materials through click chemistry .

  • Bioconjugation

    The thiol group also enables the potential use of 11-Bromo-1-undecanethiol in bioconjugation reactions. This technique involves attaching molecules of interest, such as drugs, imaging agents, or nanoparticles, to biomolecules like proteins or antibodies. The thiol group can react with specific functional groups present in biomolecules, creating a stable linkage for further research applications .

  • Organic Synthesis

    The presence of both a thiol and a bromo group in the molecule offers possibilities for diverse organic synthesis reactions. The bromo group can be readily substituted with various nucleophiles (electron-rich species) to introduce new functionalities into the molecule, allowing researchers to tailor its properties for specific research needs .

11-Bromo-1-undecanethiol is an organothiol compound characterized by a linear structure consisting of an undecane chain with a bromine atom at one end and a thiol group at the other. Its molecular formula is C11H23BrS\text{C}_{11}\text{H}_{23}\text{BrS}, and it has a molecular weight of approximately 267.27 g/mol. The compound is known for its potential applications in material science, particularly in the synthesis of self-assembled monolayers and in various organic reactions due to the presence of both a thiol and a bromo group, which can participate in diverse chemical transformations .

Currently, there is no documented information on the specific mechanism of action of 11-Bromo-1-undecanethiol in biological systems. However, the thiol group's affinity for metals suggests its potential use in forming self-assembled monolayers (SAMs) on gold nanoparticles []. These SAMs can be used in various applications, such as biosensors and drug delivery systems.

  • Substitution Reactions: The bromo group can be substituted with various nucleophiles, allowing for the introduction of new functional groups.
  • Thiol-Ene Click Chemistry: The thiol group can react with alkenes under mild conditions to form stable carbon-sulfur bonds, which is useful in creating new materials.
  • Bioconjugation Reactions: The thiol group can also react with specific functional groups in biomolecules, facilitating the attachment of drugs or imaging agents to proteins or antibodies.

These reactions make 11-Bromo-1-undecanethiol a versatile building block in organic synthesis.

The synthesis of 11-Bromo-1-undecanethiol typically involves two main steps:

  • Formation of 11-bromo-1-undecene: This intermediate can be synthesized from undecanol through bromination.
  • Conversion to Thiol: The brominated compound is then treated with sodium sulfide or a thiolate source under controlled conditions to yield 11-Bromo-1-undecanethiol .

The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and the process may require heating to facilitate the substitution reaction.

11-Bromo-1-undecanethiol has several notable applications:

  • Material Science: It serves as a precursor for creating self-assembled monolayers on various substrates, which are crucial for developing sensors and electronic devices.
  • Organic Synthesis: The compound is used in click chemistry and other organic reactions to create complex molecules with specific functionalities.
  • Bioconjugation: Its thiol group allows for the attachment of various biomolecules, making it useful in biochemistry and pharmaceutical research .

Several compounds share structural similarities with 11-Bromo-1-undecanethiol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
11-Amino-1-undecanethiolContains an amino group instead of bromineUseful for peptide synthesis and biological studies
11-Mercapto-1-undecanolFeatures a hydroxyl group instead of bromineCombines alcohol functionality with thiol properties
11-Bromo-1-undecanolSimilar structure but lacks thiol functionalityPrimarily used as a solvent or intermediate

Uniqueness: The presence of both a bromine atom and a thiol group makes 11-Bromo-1-undecanethiol particularly unique among these compounds. Its ability to participate in diverse

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

11-Bromoundecane-1-thiol

Dates

Modify: 2023-08-15

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